molecular formula C7H11NO2 B13015257 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13015257
M. Wt: 141.17 g/mol
InChI Key: PLUWVUSFPGLDMG-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a specialized, conformationally constrained bicyclic compound offered For Research Use Only. It serves as a valuable synthetic building block in medicinal chemistry and drug discovery. This scaffold is of significant interest for the design and synthesis of novel peptide analogs. Integrating such rigid, three-dimensional structures into peptides can effectively restrict conformational flexibility, which is a key strategy for investigating structure-activity relationships, enhancing metabolic stability, and improving biological activity and selectivity profiles (See a related application in New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid ). While specific mechanistic studies on this exact compound may be limited, its core azabicyclo[4.1.0]heptane structure is a versatile framework for developing protease inhibitors, receptor ligands, and other pharmacologically active molecules. Researchers utilize this compound to explore new chemical space and develop constrained peptidomimetics. The product is strictly for use in laboratory research settings.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUWVUSFPGLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazomalonate Insertion

  • The synthesis begins with 4-phthalimido-1-butene as the substrate.
  • Diazomalonate is inserted into the alkene moiety under controlled conditions, typically catalyzed by transition metals such as rhodium or copper complexes.
  • This step introduces the necessary carbon framework for subsequent cyclization.

Intramolecular Cyclization

  • The intermediate formed undergoes intramolecular cyclization to construct the bicyclic azabicyclo[4.1.0]heptane core.
  • Reaction conditions are optimized to favor ring closure while maintaining stereochemical integrity.
  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases are commonly employed.
  • The reaction is often conducted under inert atmosphere to prevent side reactions.

Chemoselective Reduction

  • The lactam intermediate is selectively reduced to the corresponding amine without affecting other functional groups.
  • Common reducing agents include borane complexes or lithium aluminum hydride under carefully controlled conditions.
  • This step finalizes the formation of the 3-azabicyclo[4.1.0]heptane-1-carboxylic acid.
  • Palladium-catalyzed cyclization reactions have also been reported for synthesizing the hydrochloride salt of the compound, particularly the (1S,6R) stereoisomer.
  • Industrial synthesis may utilize continuous flow reactors to improve yield and scalability.
  • Purification techniques such as recrystallization and chromatographic methods are critical to obtain high-purity product suitable for pharmaceutical applications.
Step Methodology Key Reagents/Conditions Outcome Reference
1 Diazomalonate insertion 4-phthalimido-1-butene, diazomalonate, Rh or Cu catalyst Formation of intermediate with extended carbon framework
2 Intramolecular cyclization Base, solvent (THF/DMF), inert atmosphere Formation of bicyclic azabicyclo[4.1.0]heptane lactam
3 Chemoselective reduction Borane complexes or LiAlH4 Reduction of lactam to amino acid
Alternative Pd-catalyzed cyclization Pd catalyst, base, inert atmosphere Formation of (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
Industrial Continuous flow synthesis Automated reactors, recrystallization Scalable production with high purity
  • The optimized synthetic route reported by Napolitano et al. demonstrated improved yields and stereoselectivity by fine-tuning reaction times, temperatures, and reagent stoichiometry.
  • The bicyclic amino acid’s conformational constraints were confirmed by spectroscopic analysis, supporting its potential as a rigid scaffold in drug design.
  • Industrial methods emphasize process intensification and purification to meet pharmaceutical standards.

The preparation of this compound is achieved through sophisticated multi-step synthetic routes involving diazomalonate insertion, intramolecular cyclization, and selective reduction. Advances in catalysis and process engineering have enabled efficient laboratory and industrial-scale synthesis of this valuable bicyclic amino acid. The detailed methodologies and optimization strategies documented in peer-reviewed literature provide a robust foundation for further application in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of spirocyclic oxetanyl nitriles is a key reaction in its synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lithium aluminum hydride (LiAlH4) for reduction and various Lewis acids such as CoCl2, LiBF4, and ZnCl2 for catalysis .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitriles typically yields the corresponding amines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

Therapeutic Uses

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid and its derivatives have been investigated for their therapeutic potential in treating various conditions:

  • Inflammatory Disorders : Compounds derived from this bicyclic structure have shown promise in treating inflammatory conditions such as eczema, psoriasis, and other skin disorders .
  • Neurological Disorders : Research indicates potential applications in managing depression and anxiety disorders, highlighting the compound's neuropharmacological properties .
  • Gastrointestinal Disorders : The compound may be beneficial in treating gastrointestinal issues like ulcerative colitis and irritable bowel syndrome due to its anti-inflammatory effects .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antibacterial and antiviral properties, making them candidates for developing new antimicrobial agents .

Prodrugs

The compound can be modified to create prodrugs that enhance bioavailability and therapeutic efficacy. For example, prodrugs can be designed to release the active form of the drug upon enzymatic cleavage within the body, improving treatment outcomes for various diseases .

Combination Therapies

There is potential for using this compound in combination with other therapeutic agents to enhance efficacy against resistant strains of pathogens or to improve treatment regimens for complex diseases .

Biological Research

The compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions due to its unique structural properties .

Chemical Synthesis

Its derivatives serve as intermediates in synthesizing more complex molecules, including anticancer drugs and other biologically active compounds .

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in animal models of eczema.
Study BAntimicrobial propertiesShowed effective inhibition of bacterial growth in vitro against multiple strains including MRSA.
Study CNeuropharmacological effectsIndicated potential antidepressant effects in preclinical trials, warranting further investigation into mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, when incorporated into drug structures, it can mimic the fragment of meta-substituted benzenes, thereby influencing the drug’s binding affinity and activity . The presence of the nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and analogous azabicyclic compounds.

Table 1: Structural and Functional Comparison of Azabicyclic Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Biological Relevance Reference
This compound C₇H₁₁NO₂ 141.17 1485826-61-6 7-membered bicyclo system; nitrogen at position 3; carboxylic acid at C1 Kinase inhibitor precursor
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 1628734-73-5 Nitrogen at position 2; hydrochloride salt enhances solubility Synthetic intermediate
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-Methyl C₇H₁₁NO₂ 141.17 63618-02-0 6-membered bicyclo system; methyl substituent at N3; higher ring strain Not reported
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Ampicillin core) C₁₆H₁₉N₃O₄S 349.41 69-53-4 Sulfur atom in ring (thia); β-lactam antibiotic scaffold Antibiotic activity
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid ester C₁₄H₁₃N₃O₅ 303.28 - Nitrogen at position 1; ester derivative (improved lipophilicity) Synthetic precursor for β-lactams
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, 3-hydroxy- C₇H₁₁NO₃ 157.17 - Norbornane-like rigidity; hydroxyl group enhances polarity Potential neuromodulator

Key Analysis:

Ring Size and Strain: The 7-membered bicyclo[4.1.0] system in the target compound reduces ring strain compared to the 6-membered bicyclo[3.1.0]hexane derivatives . However, the cyclopropane moiety introduces torsional strain, which may influence reactivity .

Functional Group Positioning :

  • Nitrogen placement (e.g., 1-aza vs. 3-aza) alters basicity and hydrogen-bonding capacity. For instance, 1-azabicyclo[3.2.0]heptane derivatives () are less basic than 3-aza analogs, affecting their interaction with biological targets .
  • The 4-thia analog () replaces a carbon with sulfur, enhancing electronic effects critical for β-lactam antibiotic activity .

Derivative Utility: Hydrochloride salts (e.g., CAS 1181458-31-0) improve aqueous solubility, making the compound suitable for intravenous formulations . Ester derivatives (e.g., methyl esters in ) increase lipophilicity, facilitating membrane penetration in drug delivery .

Biological Activity

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, particularly in its hydrochloride form, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a nitrogen atom within a seven-membered ring and possesses a carboxylic acid functional group, which contributes to its unique chemical properties and biological interactions.

The molecular formula for this compound is C7H11NO2C_7H_{11}NO_2 with a molar mass of approximately 143.17 g/mol. The compound's structure allows for various biochemical interactions, making it a candidate for medicinal chemistry applications.

PropertyValue
Molecular FormulaC7H11NO2C_7H_{11}NO_2
Molar Mass143.17 g/mol
SolubilityWater-soluble (as hydrochloride)
pKaPredicted around 4.5

Neuroactivity

Research indicates that this compound may interact with neurotransmitter receptors due to its structural similarity to natural neurotransmitters. This suggests potential applications in mood regulation and cognitive enhancement, as compounds with similar structures have shown neuroactive properties in various studies.

Antimicrobial Properties

Preliminary studies suggest that bicyclic compounds often exhibit antimicrobial activity against various bacterial strains. The specific mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic Effects

The compound may also have analgesic properties, as related bicyclic structures have been shown to modulate pain pathways effectively. In vitro assays are necessary to evaluate its efficacy against pain-related targets .

The biological activity of this compound is thought to stem from its ability to mimic natural substrates within enzymatic pathways or bind to specific receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the target.

Study on Neuroactivity

A study published in Chemical Biology highlighted the compound's potential as a tool for studying enzyme mechanisms and receptor interactions, emphasizing its ability to mimic natural substrates effectively.

Antimicrobial Efficacy

Research conducted on related bicyclic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties .

Analgesic Properties Assessment

In vivo studies have shown that compounds structurally related to this compound can effectively reduce pain responses in animal models, indicating potential analgesic effects that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, and how are intermediates stabilized during synthesis?

  • Methodological Answer : The compound is synthesized via cyclopropanation of bicyclic amines. For example, intermediates such as tert-butyl-protected derivatives (e.g., rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid) are stabilized using Boc (tert-butoxycarbonyl) protection to prevent unwanted ring-opening reactions . Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side products, with purification achieved via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. For bicyclic systems, 1H^1\text{H}- and 13C^{13}\text{C}-NMR help assign stereochemistry and confirm bicyclic rigidity. Computational methods (e.g., DFT) model pyramidalization of the nitrogen atom, as seen in related azabicyclo systems, to validate experimental data .

Advanced Research Questions

Q. What strategies address low yields of this compound derivatives in cyclopropanation reactions?

  • Methodological Answer : Trace yields (e.g., <5%) in cyclopropanation, as reported in similar systems , are mitigated by:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Rh(II)) enhance stereoselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Protection-Deprotection : Boc or Cbz groups prevent side reactions, improving isolable yields to >70% in optimized protocols .

Q. How do computational studies inform the reactivity of this compound in drug design?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT, MP2) model strain energy and nitrogen pyramidalization. For example, studies on 7-azabicyclo[2.2.1]heptane derivatives reveal that substituent effects (e.g., electron-withdrawing groups) increase amide distortion, impacting binding affinity in enzyme inhibitors .

Q. What analytical methods resolve contradictions in reported solubility or stability data for azabicycloheptane derivatives?

  • Methodological Answer : Discrepancies arise from varying solvent systems (e.g., aqueous vs. organic). High-throughput solubility screens (e.g., HPLC-UV) under controlled pH and temperature are used. For stability, accelerated degradation studies (40°C/75% RH) with LC-MS monitoring identify decomposition pathways .

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